Compound Description: This compound, also known as amlodipine impurity G, is a dihydropyridine derivative. It is identified as an impurity in amlodipine besylate, a calcium channel blocker used to treat hypertension. The compound was synthesized using the Hantzsch condensation reaction and its structure was confirmed by IR, MS, and NMR analysis.
Nicardipine
Compound Description: Nicardipine, chemically named 2-(N-benzyl-N-methylamino)ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, is a potent vasodilator. Studies show that its (+)-enantiomer (known as (+)-YC-93) exhibits approximately three times greater vertebral vasodilating activity compared to its (-)-enantiomer. Nicardipine has a notable first-pass effect, leading to low systemic availability despite good absorption. Research has been conducted on its pharmacokinetics and metabolism across various species, including rats, dogs, monkeys, and humans.
Nifedipine
Compound Description: Nifedipine, chemically known as dimethyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridine-dicarboxylate, is a calcium channel antagonist widely used to treat hypertension. It is known for its vasodilatory properties. Nifedipine undergoes extensive first-pass metabolism resulting in a low bioavailability of approximately 15-25%. Research has been conducted on its pharmacokinetics and pharmacodynamics in various patient populations, including those with kidney and liver disease.
Compound Description: This compound is identified as an unknown impurity found in the bulk drug of nifedipine. It was characterized by high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (HPLC-QTOF MS).
Felodipine
Compound Description: Felodipine, chemically defined as 3-ethyl-5-methyl-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, is another calcium channel antagonist. Research has focused on developing methods for its determination in biological fluids such as blood and plasma, employing techniques like thin-layer chromatography, spectrophotometry, and gas-liquid chromatography combined with mass spectrometry.
Niguldipine
Compound Description: Niguldipine (B 844-39), chemically (+)-3-methyl-5-(3-(4,4-diphenyl-1-piperidinyl)propyl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-pyridine-3,5-dicarboxylate hydrochloride, is a highly lipophilic new drug that exhibits potent vasodilating activity. Studies have compared its cardiovascular effects to those of nitrendipine in spontaneously hypertensive rats (SHR) and dogs.
Nimodipine
Compound Description: Nimodipine, chemically (+/-) 3-isopropyl 5-(2-methoxyethyl) 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-pyridine-3,5-dicarboxylate, is a dihydropyridine derivative that has been extensively studied for its metabolic profile in rats, dogs, and monkeys. Research indicates that nimodipine is not detected in urine or bile in its unchanged form, suggesting substantial metabolism. A range of metabolic reactions, including dehydrogenation, ester cleavage, O-demethylation, hydroxylation, nitro group reduction, and glucuronidation, contribute to the formation of numerous metabolites.
PP-1466
Compound Description: PP-1466, chemically described as 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(o-difluoromethoxyphenyl)-1,4-dihydropyridine, is a dihydropyridine derivative whose absorption, excretion, distribution, and metabolism have been investigated in rats. Studies have shown that after oral administration, the blood levels of PP-1466 peak at 1 hour and decline with a half-life of approximately 5 hours.
Compound Description: This class of compounds was synthesized and investigated for their calcium channel antagonist activity using a guinea pig ileal longitudinal smooth muscle model. Studies revealed a structure-activity relationship where the potency varied with the position of the pyridinyl substituent (2-pyridinyl > 3-pyridinyl > 4-pyridinyl) and the size of the alkyl ester substituents.
Overview
3-Ethyl 5-methyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a compound belonging to the class of dihydropyridines, which are known for their pharmacological properties. Specifically, this compound is a derivative of amlodipine, a calcium channel blocker used in the treatment of hypertension and angina. The chemical formula for this compound is C18H20ClNO4, and it is often referenced with the CAS number 39562-06-6.
Source
The synthesis and applications of this compound are well-documented in various patent filings and scientific literature. Notably, patents such as PL191995B1 and RU2163597C2 detail methods for synthesizing this compound and its derivatives, highlighting its relevance in medicinal chemistry.
Classification
3-Ethyl 5-methyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is classified as:
Chemical Class: Dihydropyridine derivatives
Pharmacological Class: Calcium channel blockers
Therapeutic Use: Antihypertensive agent
Synthesis Analysis
Methods
The synthesis of 3-Ethyl 5-methyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically follows the Hantzsch dihydropyridine synthesis method. This method involves the condensation of a β-ketoester with an aldehyde and ammonia or an amine in the presence of a catalyst.
Technical Details
Reagents: The primary reagents include:
Ethyl acetoacetate
2-Chlorobenzaldehyde
Ammonium acetate or an equivalent amine source
A suitable solvent (e.g., ethanol or methanol)
Reaction Conditions: The reaction is usually conducted under reflux conditions to facilitate the formation of the dihydropyridine ring.
Purification: Post-synthesis, the product is purified through recrystallization or chromatography to obtain a high-purity compound.
Molecular Structure Analysis
Structure
The molecular structure of 3-Ethyl 5-methyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate features:
A dihydropyridine ring system
Two carboxylate groups at positions 3 and 5
An ethyl group at position 3 and a methyl group at position 5
A chlorophenyl substituent at position 4
Data
Molecular Weight: Approximately 349.8 g/mol
Molecular Formula: C18H20ClNO4
Chemical Reactions Analysis
Reactions
The compound can undergo various chemical reactions typical for dihydropyridines:
Hydrolysis: The ester groups can be hydrolyzed to yield corresponding acids.
Reduction: The double bonds in the dihydropyridine ring can be reduced under specific conditions.
Substitution Reactions: The chlorophenyl group may participate in electrophilic aromatic substitution reactions.
Technical Details
These reactions are generally facilitated by appropriate catalysts or reagents such as acids or bases depending on the desired transformation.
Mechanism of Action
Process
As a calcium channel blocker, the mechanism of action for 3-Ethyl 5-methyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves:
Binding to L-type calcium channels in vascular smooth muscle.
Inhibition of calcium influx during depolarization.
Resulting vasodilation and decreased peripheral resistance leading to lower blood pressure.
Data
Studies indicate that this compound exhibits significant antihypertensive effects comparable to other drugs in its class.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically exists as a crystalline solid.
Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.
Chemical Properties
Solubility: Soluble in organic solvents like ethanol; limited solubility in water.
Stability: Stable under standard storage conditions but sensitive to light and moisture.
Applications
Scientific Uses
3-Ethyl 5-methyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has significant applications in:
Pharmaceutical Development: As a lead compound for designing new antihypertensive agents.
Research Studies: Used in studies investigating calcium channel modulation and its effects on cardiovascular health.
This compound exemplifies the ongoing research into dihydropyridine derivatives and their potential therapeutic benefits in managing cardiovascular diseases.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.